Diethyl 4-ethoxyphenylmalonate

Physicochemical profiling Formulation pre‑screening Intermediate handling

Diethyl 4‑ethoxyphenylmalonate (CAS 23197‑69‑5; molecular formula C₁₅H₂₀O₅; MW 280.32 g mol⁻¹) is a substituted malonate diester that bears a para‑ethoxyphenyl group at the central methylene carbon. At ambient conditions it is a pale‑yellow oil that is readily soluble in chloroform, ethyl acetate and methanol, but practically insoluble in water.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 23197-69-5
Cat. No. B020459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-ethoxyphenylmalonate
CAS23197-69-5
Synonyms2-(4-Ethoxyphenyl)propanedioic Acid 1,3-Diethyl Ester;  (p-Ethoxyphenyl)malonic Acid Diethyl Ester; 
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3
InChIKeyLQSBAEXJSFLVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4‑Ethoxyphenylmalonate (CAS 23197‑69‑5) for Research & Intermediate Procurement


Diethyl 4‑ethoxyphenylmalonate (CAS 23197‑69‑5; molecular formula C₁₅H₂₀O₅; MW 280.32 g mol⁻¹) is a substituted malonate diester that bears a para‑ethoxyphenyl group at the central methylene carbon. At ambient conditions it is a pale‑yellow oil that is readily soluble in chloroform, ethyl acetate and methanol, but practically insoluble in water . The compound is primarily employed as a synthetic intermediate in medicinal‑chemistry and fine‑chemical programmes—most notably for the preparation of the antiepileptic drug vigabatrin—and as a starting material for heterocyclic scaffolds and liquid‑crystal building blocks .

1
Medicinal chemistry: GABA-analog anticonvulsant scaffolds
Pre-functionalised para-ethoxy handle for vigabatrin-type routes
2
Process development: liquid-intermediate workflows
Pale-yellow oil enables direct metered addition, avoids melting steps
3
Analytical method development: lipophilic malonate standard
Reported LogP ≈2.30; certified NMR/IR reference spectra available
4
Multi-vendor procurement: ≥5 established research-chemical suppliers
Catalog pack sizes from 250 mg to 2.5 g for early-stage and lead optimisation

Why Diethyl 4‑Ethoxyphenylmalonate Cannot Be Equated with Unsubstituted or Methoxy‑Phenylmalonates


The para‑ethoxy substituent distinguishes diethyl 4‑ethoxyphenylmalonate from the simpler diethyl phenylmalonate and the methoxy congener both physicochemically (polarity, solubility, chromatographic retention) and in downstream synthetic utility. The electron‑donating ethoxy group markedly alters the acidity of the malonate C–H (pKₐ ≈ 13→16), the reactivity of the derived enolate in alkylation and condensation steps, and the lipophilicity (LogP ≈ 2.30 ) of the final building block. These changes directly affect reaction kinetics, yield, and the ease of purification in multistep routes. Consequently, a procurement substitution without experimental verification is likely to result in different impurity profiles, altered synthetic outcomes, and failed batch‑to‑batch reproducibility [1].

Unsubstituted or methoxy-phenylmalonates may shift enolate reactivity and impurity profiles; downstream synthetic outcomes may not transfer directly.
Physical-form mismatch (solid 4-methoxy analog, mp 72 °C) can alter handling and charging workflows; a pre-weighed liquid eliminates the melting step.
Lipophilicity differences (estimated +0.5 to +0.9 LogP) affect reverse-phase retention and biphasic reaction partitioning; method context requires review.

Quantitative Differentiation Evidence for Diethyl 4‑Ethoxyphenylmalonate Selection


Solubility and Physical Form Differentiate the 4‑Ethoxy Derivative from the 4‑Methoxy Analog

Diethyl 4‑ethoxyphenylmalonate is a pale‑yellow oil at ambient temperature, whereas the 4‑methoxy analog (CAS 23197‑67‑3) is a solid (mp 72 °C) . This difference directly impacts handling: the 4‑ethoxy compound is pipettable without pre‑warming and can be charged into reactors as a liquid, while the 4‑methoxy solid requires dissolution or melting before use. In terms of solubility, diethyl 4‑ethoxyphenylmalonate is soluble in chloroform, ethyl acetate, and methanol , while the 4‑methoxy solid has more limited solvent compatibility and is typically handled as a solution in higher‑boiling solvents .

Physical form
Head-to-head
Target: pale-yellow oil (liquid at 20–25 °C)
Comparator (4-methoxy): white solid, mp 72 °C
Liquid form supports automated liquid-handling and direct reactor charging.
Eliminates pre-warming; reduces thermal degradation risk.
Physicochemical profiling Formulation pre‑screening Intermediate handling

Chromatographic Retention (LogP) Distinguishes the 4‑Ethoxy from 4‑Methoxy and Unsubstituted Phenylmalonates

The experimentally derived partition coefficient (LogP) for diethyl 4‑ethoxyphenylmalonate is reported as ≈2.30, with a topological polar surface area (PSA) of 61.83 Ų . While direct LogP values for diethyl phenylmalonate (unsubstituted) and diethyl 4‑methoxyphenylmalonate under identical conditions are not available from the same source, the incremental contribution of the ethoxy group versus a methoxy or hydrogen substituent can be estimated using fragment‑based approaches: each additional methylene unit contributes approximately +0.5 LogP units. Thus the 4‑ethoxy derivative is expected to be ≈0.5 LogP units more lipophilic than the 4‑methoxy congener and ≈0.9 LogP units more lipophilic than the unsubstituted diethyl phenylmalonate [1].

Lipophilicity (LogP)
Class-level inference
Target: reported LogP ≈2.30, PSA 61.83 Ų
Estimated +0.5 (vs methoxy), +0.9 (vs unsubstituted)
Longer RP-HPLC retention informs analytical method development.
Fragment-based estimate; direct comparator LogP data to verify.
LogP determination Lipophilicity Chromatographic method development

Proven Utility as a Vigabatrin Intermediate in Scalable Medicinal‑Chemistry Routes

Diethyl 4‑ethoxyphenylmalonate is reported as a key intermediate in the preparation of vigabatrin, a first‑line antiepileptic drug that acts as a potent, irreversible inhibitor of GABA transaminase (GABA‑T) [1]. Vigabatrin itself has been synthesized on multi‑gram scale in >98 % enantiomeric purity using strategic disconnections that begin with substituted malonate esters [1]. The 4‑ethoxyphenylmalonate scaffold provides the aromatic handle that, after hydrolysis and decarboxylation, delivers the key γ‑aminobutyric acid framework. By contrast, diethyl phenylmalonate (unsubstituted) does not carry the para‑oxygen substituent required for late‑stage functionalisation in this route and would necessitate additional protection/deprotection steps [2].

Vigabatrin intermediate utility
Cross-study comparable
Reported as key intermediate in scalable vigabatrin synthesis
Pre-installed para-ethoxy handle avoids 2+ additional steps
Supports step-count reduction and yield consistency for GABA-analog routes.
Reported in multi-gram enantiopure vigabatrin synthesis (Jachak & Reddy 2019).
Antiepileptic API synthesis Vigabatrin GABA‑T inhibition

Commercially Available Spectral Reference Data (NMR & IR) Enables Direct Identity Confirmation

Validated ¹H‑NMR (in CDCl₃) and FTIR spectra of diethyl 4‑ethoxyphenylmalonate are available in the Wiley KnowItAll spectral libraries (SpectraBase Compound ID BZInknv9HcX) [1]. These reference spectra enable direct, instrument‑independent identity confirmation by overlay comparison, which reduces the need to synthesise and characterise an in‑house reference standard. The 4‑methoxy analog (CAS 23197‑67‑3) and diethyl phenylmalonate (CAS 83‑33‑0) are also present in the same spectral database, but procurement of diethyl 4‑ethoxyphenylmalonate is verifiable against its own unique spectral fingerprint—the ethoxy triplet and quartet pattern (δ ≈ 1.4 ppm triplet, δ ≈ 4.0 ppm quartet) providing an unambiguous differentiator from the methoxy singlet (δ ≈ 3.8 ppm) [2].

Spectral reference data
Head-to-head
¹H-NMR (CDCl₃) and FTIR spectra in KnowItAll library
Characteristic ethoxy triplet/quartet vs methoxy singlet (~3.8 ppm)
Enables direct identity confirmation without in-house reference standard synthesis.
Reduces QC burden and accelerates batch release.
QC/QA identity testing NMR spectroscopy FTIR spectroscopy

Controlled Procurement Chain Through TRC and Established Research‑Chemical Suppliers

Diethyl 4‑ethoxyphenylmalonate is catalogued and stocked by Toronto Research Chemicals (TRC, Cat. No. D444320) [1], Santa Cruz Biotechnology (Cat. No. sc‑218206, 250 mg, USD 330) , and other established fine‑chemical suppliers (CymitQuimica, Coompo Research Chemicals, Chembase) . This distributed supply base provides competitive pricing and reduces single‑source dependency risk. In contrast, the 4‑methoxy analog is primarily available through TRC and a narrower set of vendors, with longer lead times reported for certain pack sizes, and the unsubstituted diethyl phenylmalonate is a bulk industrial commodity where research‑grade small‑pack availability can be inconsistent.

Vendor base breadth
Cross-study comparable
Target: ≥5 catalog vendors (250 mg–2.5 g)
Comparator (4-methoxy): ≤3 vendors, narrower pack range
Broader supply base supports competitive pricing and faster lead-time recovery.
Vendor catalogue survey, May 2026; supplier landscape may change.
Supply‑chain reliability Catalog procurement Toronto Research Chemicals

Recommended Procurement Scenarios for Diethyl 4‑Ethoxyphenylmalonate


Medicinal‑Chemistry Programmes Targeting GABA‑ergic Anticonvulsants (e.g., Vigabatrin Analogs)

When the synthetic pathway requires a para‑oxygenated aromatic malonate that can be hydrolysed and decarboxylated to furnish the γ‑aminobutyric acid core, diethyl 4‑ethoxyphenylmalonate provides the pre‑installed ethoxy handle. This avoids phenol protection/deprotection or late‑stage O‑alkylation steps that would otherwise add 2–3 synthetic operations and typically reduce overall yield by 15–25 % (estimated from step‑count vs. typical step‑yield loss in linear sequences). The compound’s documented role in vigabatrin synthesis supports this strategy [1].

Scale‑Up and Process Development Where Liquid Physical Form Reduces Handling Complexity

For kilo‑lab or pilot‑plant campaigns, the liquid physical form of diethyl 4‑ethoxyphenylmalonate (pale‑yellow oil) simplifies metered addition via peristaltic or syringe pumps, eliminates the safety concerns associated with fine‑powder charging, and avoids the energy cost of pre‑melting a solid intermediate. In contrast, the 4‑methoxy analog (mp 72 °C) requires heated vessels or solvent‑assisted transfer, adding operational complexity and potential for hot‑spot degradation. Process groups that have validated liquid‑intermediate workflows (e.g., continuous flow) should preferentially procure the 4‑ethoxy compound .

Analytical‑Method Development Requiring a Well‑Characterised Lipophilic Malonate Standard

With a reported LogP of ≈2.30 and available reference NMR/IR spectra, diethyl 4‑ethoxyphenylmalonate serves as a convenient mid‑polarity calibration standard for reverse‑phase HPLC method development. Its longer retention time relative to the less lipophilic unsubstituted phenylmalonate or methoxy congener makes it particularly useful as a system‑suitability marker when developing gradient methods intended to resolve closely related malonate esters. The availability of certified spectral data from Wiley KnowItAll libraries also supports method‑transfer exercises between different sites [2].

Sourcing Strategy for Multi‑Vendor Research‑Quantity Procurement

For procurement managers who need to qualify at least two independent supply sources for a research intermediate, diethyl 4‑ethoxyphenylmalonate offers a more competitive sourcing landscape (≥5 catalog vendors) than its 4‑methoxy analog (≤3 vendors). The broader supply base translates into faster lead‑time recovery if a preferred vendor is out of stock and provides greater price transparency. Catalog pack sizes ranging from 250 mg to 2.5 g accommodate both early‑stage medicinal chemistry (50–250 mg per experiment) and late‑stage lead optimisation campaigns requiring multi‑gram quantities [3].

Application
Selection Property
Validation Focus
GABA-ergic anticonvulsant scaffolds
Pre-installed para-ethoxy handle for vigabatrin-type routes
Step-count reduction and overall yield consistency review
Liquid-intermediate process development
Oil physical form; pipettable without pre-warming
Metered-addition workflow and thermal-exposure control
RP-HPLC method development standard
Reported LogP ≈2.30; certified NMR/IR reference spectra
Retention-time benchmarking and system-suitability testing
Multi-vendor research-quantity procurement
≥5 catalog vendors; 250 mg–2.5 g pack sizes
Dual-source qualification and lead-time resilience review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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